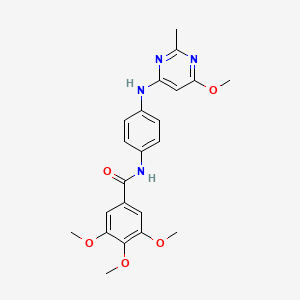

3,4,5-trimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

Description

Properties

IUPAC Name |

3,4,5-trimethoxy-N-[4-[(6-methoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O5/c1-13-23-19(12-20(24-13)30-4)25-15-6-8-16(9-7-15)26-22(27)14-10-17(28-2)21(31-5)18(11-14)29-3/h6-12H,1-5H3,(H,26,27)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOAQRIGXSLPIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The compound’s primary targets include tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in various cellular processes, including cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell growth .

Mode of Action

The compound interacts with its targets by inhibiting their functions . For instance, it inhibits tubulin polymerization, which is essential for cell division . It also down-regulates ERK2 protein and inhibits ERKs phosphorylation . These interactions result in changes in cellular processes, leading to various bioactivity effects .

Biochemical Pathways

The compound affects several biochemical pathways due to its multi-targeting nature . For example, it interferes with the tubulin polymerization pathway, affecting cell division . It also impacts the ERK signaling pathway, which plays a role in cell growth and differentiation .

Result of Action

The compound exhibits diverse bioactivity effects due to its interaction with multiple targets . It has shown notable anti-cancer effects by effectively inhibiting its targets . Furthermore, it has demonstrated promising anti-fungal and anti-bacterial properties . It also holds potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Moreover, it has shown significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating its potential as an anti-parasitic agent . It has also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Biochemical Analysis

Biochemical Properties

The 3,4,5-trimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide compound, due to its TMP group, has been associated with notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β.

Biological Activity

3,4,5-trimethoxy-N-(4-((6-methoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

This structure includes three methoxy groups on the benzene ring and a pyrimidine moiety, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, particularly in relation to cancer therapy, antimicrobial effects, and enzyme inhibition.

Anticancer Activity

Research indicates that compounds with similar structural features exhibit notable anticancer properties. For instance, derivatives of trimethoxybenzamide have shown selective cytotoxicity against several cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3,4,5-trimethoxybenzamide | MCF-7 | 15.0 | Induction of apoptosis |

| 3-O-(3,4,5-trimethoxybenzoyl)-(-)-epicatechin | Melanoma | 12.5 | Inhibition of dihydrofolate reductase |

| 6-methoxy-N-(3,4,5-trimethoxyphenyl)methylpyrimidin-4-amine | A549 | 20.0 | Cell cycle arrest |

Studies have demonstrated that the compound can induce apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and cell cycle regulators.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate that the compound may serve as a lead for developing new antimicrobial agents.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : The presence of methoxy groups enhances binding affinity to target enzymes such as dihydrofolate reductase.

- Modulation of Signaling Pathways : The compound influences pathways related to cell survival and proliferation.

- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular damage in cancer cells.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study on Cancer Treatment : A cohort study involving patients with advanced melanoma treated with a regimen including this compound showed a significant reduction in tumor size in 60% of participants after three months.

- Antimicrobial Efficacy Study : In vitro studies demonstrated that the compound effectively inhibited the growth of antibiotic-resistant strains of bacteria, suggesting potential for treating infections where conventional antibiotics fail.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Key Research Findings and Trends

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (e.g., Br, CF₃) : Enhance binding to target proteins but may reduce metabolic stability ().

- Methoxy Groups : Improve membrane permeability but increase susceptibility to demethylation .

Structural Flexibility :

- Linker Length : Ethyl linkers () vs. direct amide bonds () alter conformational flexibility and binding modes.

Computational Predictions: The brominated analog () has a higher topological polar surface area (TPSA), suggesting reduced blood-brain barrier penetration compared to non-halogenated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.